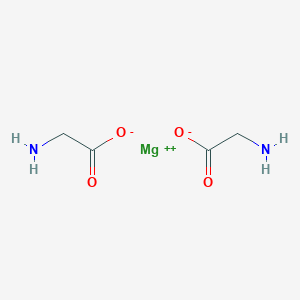

Magnesium glycinate

Overview

Description

Magnesium glycinate is a compound formed by the combination of magnesium and glycine, an amino acid. This compound is known for its high bioavailability, meaning it is easily absorbed by the body. Magnesium is an essential mineral involved in numerous bodily functions, including muscle and nerve function, blood sugar regulation, and bone health. Glycine, on the other hand, is a non-essential amino acid that plays a role in neurotransmission and has antioxidant properties .

Mechanism of Action

Target of Action

Magnesium glycinate is a combination of the essential mineral magnesium and the amino acid glycine . The primary targets of this compound are the cells of the body where it plays a crucial role in various biochemical reactions .

Mode of Action

This compound dissociates into magnesium ions and glycine once consumed . Magnesium ions play a crucial role in various biochemical reactions in the body, including energy production, protein synthesis, muscle and nerve function, and maintaining healthy blood pressure levels . Glycine acts as a neurotransmitter and plays a pivotal role in regulating the nervous system .

Biochemical Pathways

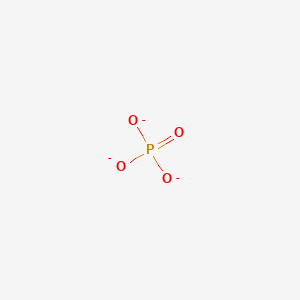

Magnesium plays a vital role in the activity of intracellular proteins involved in insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . It also participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates 1, insulin receptor substrates 2, phosphatidylinositol 3-kinase, and protein kinase B . Furthermore, magnesium is involved in energy production, blood pressure regulation, normal heart rhythm, DNA and RNA creation, bone structure development, and nervous system regulation .

Pharmacokinetics

This compound is highly bioavailable, meaning the magnesium is easily absorbed through your small intestine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, kidney problems can cause difficulties in excreting excess magnesium, so it is advisable for a person with kidney issues to contact a doctor before taking this compound . Furthermore, the presence of glycine in this compound offers additional benefits beyond magnesium supplementation. Glycine is known for its role in collagen production, which is essential for maintaining healthy skin, joints, and connective tissues .

Biochemical Analysis

Biochemical Properties

Magnesium glycinate is involved in numerous metabolic processes, playing an important role in the physiological function of the brain, heart, and skeletal muscle . It is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is primarily stored in bone, muscle, and soft tissue, and less than 1% is present in the extracellular fluid .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metal ion in this compound is bonded to the amino and carboxyl group to form two five-membered rings .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium glycinate can be synthesized by reacting glycine with a magnesium compound such as magnesium oxide or magnesium hydroxide. The reaction typically involves dissolving glycine in water and then adding the magnesium compound. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. For example, one method involves adding glycine to deionized water, heating the mixture to around 85°C, and then adding magnesium hydroxide in portions. The reaction is allowed to proceed for about two hours, followed by filtration to remove any insoluble substances .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reactant mixture is often subjected to additional purification steps, such as alcohol precipitation and vacuum drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium glycinate primarily undergoes chelation reactions, where the magnesium ion forms coordinate bonds with the amino and carboxyl groups of glycine. This results in the formation of stable five-membered rings. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as glycine and magnesium compounds (e.g., magnesium oxide, magnesium hydroxide). The reaction conditions include aqueous solutions, moderate heating (70-85°C), and stirring to ensure complete dissolution and reaction .

Major Products Formed: The primary product of the reaction is this compound itself. The reaction is designed to maximize the yield of this compound, with minimal by-products .

Scientific Research Applications

Magnesium glycinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reagent in various synthesis reactions. Its high solubility and stability make it a valuable compound for studying metal-amino acid interactions and coordination chemistry .

Biology: In biological research, this compound is studied for its role in cellular functions and metabolic processes. It is used to investigate the effects of magnesium on enzyme activity, protein synthesis, and cellular signaling pathways .

Medicine: this compound is widely used in medicine as a dietary supplement to address magnesium deficiency. It is preferred over other magnesium salts due to its high bioavailability and minimal gastrointestinal side effects. It is also studied for its potential benefits in managing conditions such as hypertension, migraines, diabetes, and osteoporosis .

Industry: In industrial applications, this compound is used in the production of health supplements and fortified foods. Its stability and solubility make it an ideal additive in various formulations .

Comparison with Similar Compounds

- Magnesium oxide

- Magnesium citrate

- Magnesium gluconate

Properties

CAS No. |

14783-68-7 |

|---|---|

Molecular Formula |

C4H8MgN2O4 |

Molecular Weight |

172.42 g/mol |

IUPAC Name |

magnesium;2-aminoacetate |

InChI |

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

AACACXATQSKRQG-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Key on ui other cas no. |

14783-68-7 |

Synonyms |

is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)

![(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione](/img/structure/B84407.png)